molecular formula C55H46IrOP3- B13725267 carbon monoxide;hydride;iridium;triphenylphosphane

carbon monoxide;hydride;iridium;triphenylphosphane

Cat. No.: B13725267
M. Wt: 1008.1 g/mol
InChI Key: OUSUBFLJNQPWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbon monoxide;hydride;iridium;triphenylphosphane is a complex organometallic compound. It consists of a central iridium atom coordinated to carbon monoxide, hydride, and triphenylphosphane ligands. This compound is notable for its applications in catalysis and organic synthesis due to the unique properties imparted by the iridium center and the surrounding ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbon monoxide;hydride;iridium;triphenylphosphane typically involves the reaction of iridium precursors with triphenylphosphane, carbon monoxide, and a hydride source. One common method is the reaction of iridium trichloride with triphenylphosphane in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iridium center.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbon monoxide;hydride;iridium;triphenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The iridium center can be oxidized, leading to changes in the oxidation state and coordination environment.

    Reduction: The compound can participate in reduction reactions, often facilitated by the hydride ligand.

    Substitution: Ligands such as carbon monoxide or triphenylphosphane can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen or hydrides, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to stabilize the reactive intermediates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium oxides or higher oxidation state complexes, while substitution reactions can produce a variety of iridium complexes with different ligands.

Scientific Research Applications

Carbon monoxide;hydride;iridium;triphenylphosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.

    Biology: The compound’s catalytic properties are exploited in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Research into the compound’s potential therapeutic applications includes its use in drug delivery systems and as a component of diagnostic agents.

    Industry: The compound is used in industrial processes for the production of fine chemicals and materials, leveraging its catalytic efficiency and selectivity.

Mechanism of Action

The mechanism by which carbon monoxide;hydride;iridium;triphenylphosphane exerts its effects involves the coordination and activation of substrates at the iridium center. The iridium atom facilitates various chemical transformations by providing a reactive site for bond formation and cleavage. The ligands, including carbon monoxide and triphenylphosphane, play crucial roles in stabilizing the reactive intermediates and modulating the electronic properties of the iridium center.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common ligand in organometallic chemistry, often used in the synthesis of iridium complexes.

    Vaska’s Complex: An iridium complex with similar ligands, known for its reactivity and catalytic properties.

    Triphosphine Ligands: Multidentate phosphine ligands that form stable complexes with transition metals, used in various catalytic applications.

Uniqueness

Carbon monoxide;hydride;iridium;triphenylphosphane is unique due to the combination of its ligands and the iridium center, which imparts distinct reactivity and stability. The presence of both carbon monoxide and hydride ligands allows for versatile catalytic applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

carbon monoxide;hydride;iridium;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.CO.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;;/q;;;;;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSUBFLJNQPWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H46IrOP3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275844
Record name Carbonylhydrotris(triphenylphosphine)iridium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1008.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12104-82-4, 17250-25-8
Record name Carbonylhydrotris(triphenylphosphine)iridium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonylhydrotris(triphenylphosphine)iridium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.